Technical Guide: 1-[2-(Piperazin-1-yl)ethyl]imidazolidin-2-one
Technical Guide: 1-[2-(Piperazin-1-yl)ethyl]imidazolidin-2-one
This guide serves as a definitive technical resource for 1-[2-(Piperazin-1-yl)ethyl]imidazolidin-2-one (CAS 104087-61-8), a bifunctional heterocyclic building block critical in the synthesis of GPCR-targeted pharmaceuticals.[1]
Core Identity & Synthetic Utility in Drug Discovery
Executive Summary
1-[2-(Piperazin-1-yl)ethyl]imidazolidin-2-one is a specialized pharmaceutical intermediate characterized by a "privileged scaffold" architecture.[1] It combines a polar, hydrogen-bond-donating imidazolidin-2-one head group with a basic piperazine tail via an ethyl linker.[1] This specific connectivity is highly valued in medicinal chemistry for designing ligands that target G-protein coupled receptors (GPCRs), particularly dopamine (D2/D3) and serotonin (5-HT) receptors, where the piperazine moiety acts as a cationic anchor and the imidazolidinone mimics peptide bonds or interacts with polar residues.
Key Physicochemical Profile
| Property | Value |
| CAS Number | 104087-61-8 |
| IUPAC Name | 1-[2-(piperazin-1-yl)ethyl]imidazolidin-2-one |
| Molecular Formula | C₉H₁₈N₄O |
| Molecular Weight | 198.27 g/mol |
| pKa (Calc) | ~9.8 (Piperazine secondary amine), ~14 (Imidazolidinone NH) |
| LogP | -0.8 to -1.2 (Highly hydrophilic) |
| Solubility | Soluble in Water, DMSO, Methanol; Poor in Hexane |
Synthetic Methodology & Manufacturing
The synthesis of this compound requires a strategy that avoids polymerization (due to the bifunctional nature of piperazine) and ensures regioselectivity.
Validated Synthetic Route: The "Excess Amine" Protocol
The most robust method involves the nucleophilic substitution of 1-(2-chloroethyl)imidazolidin-2-one with a large excess of piperazine .[1] This approach minimizes the formation of the symmetrical bis-alkylated byproduct.[1]
Reaction Scheme (Graphviz)
Figure 1: Nucleophilic substitution pathway. Using excess piperazine forces the reaction toward the mono-substituted product.[1]
Step-by-Step Protocol
-
Preparation: Charge a reaction vessel with Piperazine (anhydrous) (5.0 equivalents) and Potassium Carbonate (2.0 equivalents) in Acetonitrile (MeCN).
-
Addition: Heat the mixture to reflux (80–82°C). Add 1-(2-chloroethyl)imidazolidin-2-one (1.0 equivalent) dissolved in MeCN dropwise over 2 hours.[1] Rationale: Slow addition of the electrophile to a pool of excess nucleophile favors mono-alkylation.[1]
-
Reaction: Stir at reflux for 12–16 hours. Monitor by TLC (MeOH/DCM 1:9) or LC-MS.[1]
-
Workup:
-
Cool to room temperature and filter off inorganic salts (KCl, excess K₂CO₃).
-
Concentrate the filtrate to remove solvent.
-
Purification: The residue contains the product and excess piperazine. Piperazine can be removed by high-vacuum sublimation or by dissolving the residue in DCM and washing with limited water (the product partitions into organic, while excess piperazine prefers aqueous, though difficult due to polarity).
-
Preferred Purification: Flash column chromatography on silica gel using a gradient of DCM to DCM:MeOH:NH₄OH (90:9:1).
-
Pharmacological Applications & Mechanism
While CAS 104087-61-8 is an intermediate, its structure is a "pharmacophore hybrid" used to synthesize drugs acting on the Central Nervous System (CNS).[1]
The "Linker" Role in GPCR Ligands
This molecule serves as a flexible tether connecting two binding domains:
-
The Anchor (Piperazine): The basic nitrogen (pKa ~9.8) is protonated at physiological pH, forming a critical ionic bond with the conserved Aspartate residue (e.g., Asp3.32) in aminergic GPCRs (Dopamine, Serotonin, Adrenergic).
-
The Effector (Imidazolidinone): This polar ring acts as a hydrogen bond acceptor/donor, often mimicking the peptide backbone to interact with serine or threonine residues in the receptor's secondary binding pocket.
Pharmacophore Integration Map
Figure 2: Structural logic of using 1-[2-(piperazin-1-yl)ethyl]imidazolidin-2-one in drug design. The molecule spans the orthosteric and allosteric sites of the receptor.
Relevant Therapeutic Classes[1]
-
Atypical Antipsychotics: Similar side chains are found in serotonin-dopamine antagonists.[1]
-
Antihypertensives: The imidazolidinone ring is structurally related to the core of Imidapril (ACE inhibitor), though the connectivity differs.
-
Mucolytics: Historically linked to Eprazinone derivatives, where the piperazine-ethyl chain modifies mucus rheology.[1]
Analytical Profiling & Quality Control
Due to the lack of a strong chromophore (only amide bonds), UV detection is challenging. Mass Spectrometry (LC-MS) or Charged Aerosol Detection (CAD) is recommended.
HPLC Method (Self-Validating)
This method separates the mono-substituted product from the bis-impurity and starting materials.[1]
| Parameter | Condition |
| Column | C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm |
| Mobile Phase A | 10 mM Ammonium Formate buffer, pH 3.0 (Adjusted with Formic Acid) |
| Mobile Phase B | Acetonitrile (LC-MS Grade) |
| Flow Rate | 1.0 mL/min |
| Gradient | 0-2 min: 5% B (Isocratic hold for polar amine)2-10 min: 5% → 60% B10-12 min: 60% B |
| Detection | UV @ 210 nm (monitor amide bond) or MS (ESI+) |
| Retention Logic | The highly polar product elutes early (~3-4 min). The bis-alkylated impurity is more hydrophobic and elutes later (~8-9 min).[1] |
Identification Criteria[1][4]
-
Mass Spec (ESI+):
-
[M+H]⁺: m/z 199.15
-
Fragment 113: Loss of piperazine ring (cleavage at ethyl linker).
-
Fragment 85: Imidazolidinone ring fragment.[1]
-
-
¹H NMR (D₂O):
-
δ 3.35 (t, 2H, Imidazolidinone N-CH₂)
-
δ 3.25 (t, 2H, Linker N-CH₂)
-
δ 2.40-2.60 (m, 10H, Piperazine + Linker CH₂)
-
References
-
American Elements. (n.d.). 1-[2-(piperazin-1-yl)ethyl]imidazolidin-2-one Product Specifications. Retrieved from [Link]
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 75435, 1-(2-Chloroethyl)imidazolidin-2-one. Retrieved from [Link]
-
Fritz, J. A., Nakhla, J. S., & Wolfe, J. P. (2006).[2][3] Synthesis of Imidazolidin-2-ones via Pd-Catalyzed Carboamination. Organic Letters, 8(12), 2531–2534. (Contextual grounding for imidazolidinone ring construction).
-
SIELC Technologies. (2018). HPLC Separation of Piperazine Derivatives. Retrieved from [Link]
